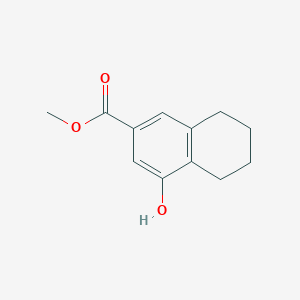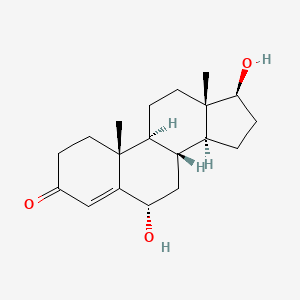
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Descripción general
Descripción
“Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H14O3 . It is also known as musk t and is widely used in the fragrance and cosmetic industries.
Synthesis Analysis
The synthesis of this compound has been described in various studies. For instance, the (7S,10R) and (7R,10R) isomers of natural products were synthesized starting from (5R,8S)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is a pale-yellow to yellow-brown solid at room temperature . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound involved in various synthetic and chemical research areas. For example, studies have detailed its involvement in the synthesis of complex molecules and derivatives that are significant in medicinal chemistry and drug design. A specific example includes its role in the generation of compounds acting on central serotonergic (5-HT1A) and dopaminergic (D2) systems, highlighting its potential in developing treatments targeting these neurotransmitter systems (Stjernlöf et al., 1993). Additionally, methodologies for its synthesis from naphthalene derivatives have been explored, indicating the compound's importance as an intermediate in organic synthesis (Göksu et al., 2003).
Pharmacological Research
This compound's derivatives have been investigated for their pharmacological potential. For instance, the synthesis of specific amino derivatives has been pursued for their promising activities as cardiovascular agents, showcasing the broad application of this compound in developing new therapeutic agents (Miyake et al., 1983). Moreover, its utility in synthesizing dopaminergic drugs further exemplifies its value in medicinal chemistry, offering a pathway to new treatments for neurological disorders (Göksu et al., 2006).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAINZGNJMZZXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526608 | |
| Record name | Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
89228-42-2 | |
| Record name | Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)




![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)






